molecular formula C14H19NO4 B1366703 Boc-d-n-me-phg-oh CAS No. 30925-12-3

Boc-d-n-me-phg-oh

Cat. No. B1366703
CAS RN: 30925-12-3
M. Wt: 265.3 g/mol
InChI Key: COABPHLHHQAKPL-LLVKDONJSA-N
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Description

“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .


Synthesis Analysis

The synthesis of “Boc-d-n-me-phg-oh” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .


Molecular Structure Analysis

The molecular structure of “Boc-d-n-me-phg-oh” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 . The compound has a molecular weight of 265.30 g/mol .


Chemical Reactions Analysis

“Boc-d-n-me-phg-oh” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .


Physical And Chemical Properties Analysis

“Boc-d-n-me-phg-oh” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

1. Self-Assembled Nanostructures

Boc-d-n-me-phg-oh, as part of the diphenylalanine motif (Phe-Phe), has been studied for its potential in creating unique nanostructures. Research has highlighted the self-assembly of Boc-Phe-Phe into various morphologies like tubular, vesicular, or fibrillar structures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. The study of Phe-Phe motifs, including those with Boc-d-n-me-phg-oh, is key to developing new functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).

2. Ligand Affinity Studies

Boc-d-n-me-phg-oh has been implicated in studies involving ligand affinity, especially in the context of thrombin inhibition. For example, the N-terminal blocking group of thrombin-directed peptides, including Boc-D-Phe-Pro-Arg-OH, significantly impacts their binding affinity. This research contributes to the understanding of how minor changes in inhibitor structure can lead to significant reorganization of neighboring protein structures, which is essential for drug design (Nienaber, Mersinger, & Kettner, 1996).

3. Molecularly Imprinted Polymers

The use of Boc-d-n-me-phg-oh in molecularly imprinted polymers (MIPs) has been researched for specific sorption and recognition. Studies indicate that MIPs using Boc-L-Phe-OH as a template show preferential adsorption for certain molecules over their analogues, suggesting potential applications in selective sensing and separation technologies (Li, Huang, Zheng, Li, & Tong, 2008).

4. Anti-Apoptotic Protein Studies

Research into the properties of Boc-D-Lys-OH (BDLO) indicates that it can be used as a potential inhibitor of anti-apoptotic proteins, suggesting its application in chemotherapy. Such studies are crucial for the development of new drugs and treatment methods for cancer (Şaş, Yalçın, Ercan, & Kurt, 2020).

5. Photocatalysis Research

Research on (BiO)2CO3 (BOC) focuses on its photocatalysis properties. BOC is investigated for applications in fields like healthcare, photocatalysis, and supercapacitors. This research is significant in enhancing environmental pollution control and developing efficient photocatalytic materials (Ni, Sun, Zhang, & Dong, 2016).

Safety And Hazards

When handling “Boc-d-n-me-phg-oh”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447771
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-n-me-phg-oh

CAS RN

30925-12-3
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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